Methanimidamide, N,N'-dimethyl-
Description
Methanimidamide, N,N'-dimethyl- (CAS 2304-00-9) is a small organic compound with the molecular formula C₃H₈N₂ and a molecular weight of 72.11 g/mol. Its IUPAC name reflects the presence of two methyl groups attached to the nitrogen atoms of the methanimidamide backbone (NC=NC) . Key physicochemical properties include a polar surface area (PSA) of 24.39 Ų, one hydrogen bond donor, and one acceptor, which influence its solubility and reactivity. The compound’s SMILES notation is CNC=NC, and its InChIKey is CRMWDHWPEFVLOU-UHFFFAOYSA-N .
Properties
CAS No. |
2304-00-9 |
|---|---|
Molecular Formula |
C3H8N2 |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
N,N'-dimethylmethanimidamide |
InChI |
InChI=1S/C3H8N2/c1-4-3-5-2/h3H,1-2H3,(H,4,5) |
InChI Key |
CRMWDHWPEFVLOU-UHFFFAOYSA-N |
Canonical SMILES |
CNC=NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanimidamide, N,N’-dimethyl-, can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with N,N-dimethylformamide in the presence of a solvent like 1,4-dioxane. The reaction is typically carried out at elevated temperatures (around 85°C) for a few hours, during which carbon dioxide is evolved .
Industrial Production Methods
In industrial settings, the production of Methanimidamide, N,N’-dimethyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of some reagents involved, such as cyanuric chloride .
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N,N’-dimethyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methanimidamide, N,N’-dimethyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which Methanimidamide, N,N’-dimethyl-, exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Methanimidamide derivatives vary primarily in their substituents, which significantly alter their physical and chemical behaviors. Below is a comparative analysis of key analogs:
Key Observations :
- Phenyl and substituted phenyl groups increase molecular weight and hydrophobicity, affecting solubility. For example, the phenyl analog (1783-25-1) has a boiling point of 406–408 K , while the 3-methylphenyl derivative (2305-75-1) shows a higher calculated boiling point (548.98 K) due to enhanced van der Waals interactions .
- Chlorinated derivatives like Chlordimeform exhibit significant toxicity, leading to regulatory restrictions .
SAR Insights :
Toxicity and Regulatory Considerations
- Chlordimeform (N'-(4-chloro-2-methylphenyl)-N,N-dimethyl-): Classified as a probable human carcinogen and toxic to birds/fish, leading to its withdrawal in 1989 .
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